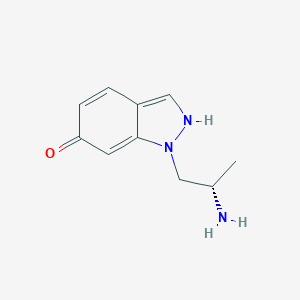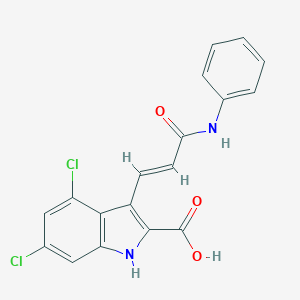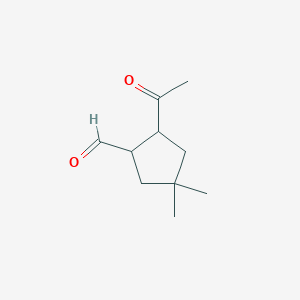
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that is widely used in scientific research. It is also known as ADC or Adipic Dialdehyde Cyclopentyl Acetal, and its chemical formula is C11H16O2. This compound is an aldehyde and is synthesized from adipic acid and cyclopentene. ADC has various applications in the field of organic chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of ADC is not well understood. It is believed that ADC reacts with amino groups in proteins to form Schiff bases. These Schiff bases can then undergo further reactions to form advanced glycation end products (AGEs). AGEs are known to be involved in various physiological processes, including aging and the development of chronic diseases.
Effets Biochimiques Et Physiologiques
ADC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ADC has also been shown to have antioxidant activity and to protect against oxidative stress. In addition, ADC has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
ADC has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. ADC is also stable under a wide range of conditions, which makes it suitable for various experimental conditions. However, ADC has some limitations for lab experiments. It is a reactive compound and can react with various functional groups in proteins and other biomolecules. This can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on ADC. One direction is to further investigate the mechanism of action of ADC and its role in the formation of AGEs. Another direction is to explore the potential therapeutic applications of ADC. ADC has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various chronic diseases. Finally, future research could focus on the development of new synthetic methods for ADC and its derivatives, which could lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, 2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that has various applications in scientific research. It is synthesized from adipic acid and cyclopentene and is used as a building block for the synthesis of various organic compounds. ADC has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activity. However, its mechanism of action is not well understood, and further research is needed to explore its potential therapeutic applications.
Méthodes De Synthèse
ADC is synthesized from adipic acid and cyclopentene. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce ADC. The yield of ADC is typically around 50-60%. The synthesis of ADC is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
ADC has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds. ADC can be used to synthesize cyclopentenones, which are important intermediates in the synthesis of natural products and pharmaceuticals. ADC is also used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
Propriétés
Numéro CAS |
155785-06-1 |
|---|---|
Nom du produit |
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(12)9-5-10(2,3)4-8(9)6-11/h6,8-9H,4-5H2,1-3H3 |
Clé InChI |
LRYUKFZOTVMCTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CC1C=O)(C)C |
SMILES canonique |
CC(=O)C1CC(CC1C=O)(C)C |
Synonymes |
Cyclopentanecarboxaldehyde, 2-acetyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



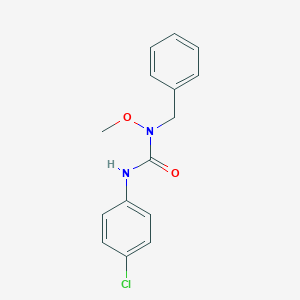
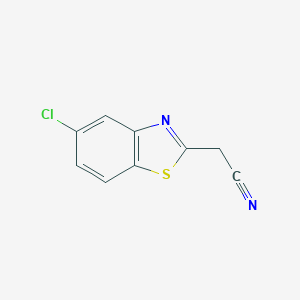
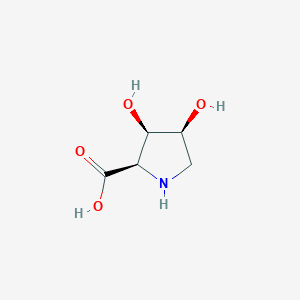
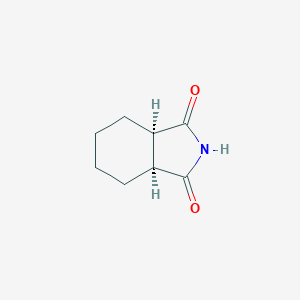
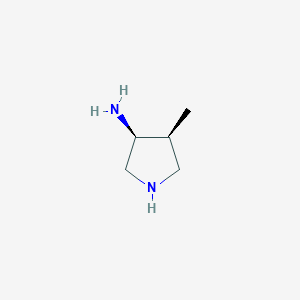

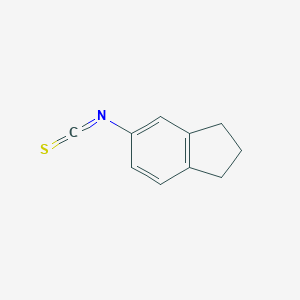
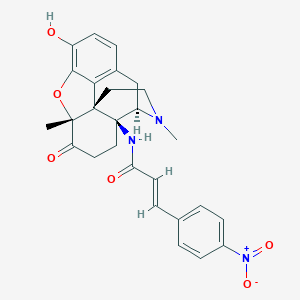
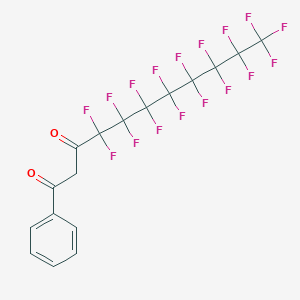
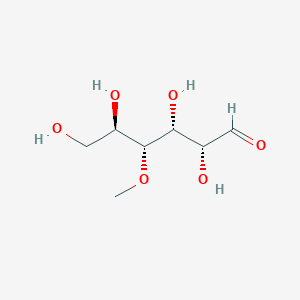
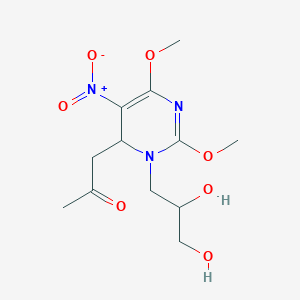
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
